AL-34662

説明

特性

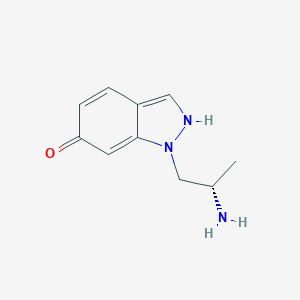

IUPAC Name |

1-[(2S)-2-aminopropyl]indazol-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c1-7(11)6-13-10-4-9(14)3-2-8(10)5-12-13/h2-5,7,14H,6,11H2,1H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBYHTZYHAFNBKW-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=C(C=CC(=C2)O)C=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CN1C2=C(C=CC(=C2)O)C=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901027133 | |

| Record name | 1-[(2R)-2-Aminopropyl]-1H-indazol-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901027133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210580-75-9 | |

| Record name | 1-[(2S)-2-Aminopropyl]-1H-indazol-6-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=210580-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AL-34662 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210580759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[(2R)-2-Aminopropyl]-1H-indazol-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901027133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AL-34662 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Q6O947QMH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

AL-34662: A Comprehensive Technical Guide on its Mechanism of Action in Glaucoma

For Researchers, Scientists, and Drug Development Professionals

Abstract

AL-34662 is a potent and selective serotonin-2 (5-HT2) receptor agonist that has demonstrated significant efficacy as an ocular hypotensive agent, positioning it as a potential therapeutic for glaucoma.[1][2][3] This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailing its molecular interactions, cellular signaling pathways, and physiological effects on intraocular pressure (IOP). The information presented herein is a synthesis of publicly available preclinical data, intended to inform researchers and professionals in the field of ophthalmic drug development.

Introduction to this compound

This compound, chemically identified as 1-((S)-2-aminopropyl)-1H-indazole-6-ol, is a synthetic compound developed for the treatment of glaucoma.[1] Its primary therapeutic action is the reduction of elevated intraocular pressure, a major risk factor for the progression of glaucomatous optic neuropathy.[4] Unlike many psychedelic 5-HT2A agonists, this compound was specifically designed as a peripherally selective drug that does not cross the blood-brain barrier, thereby avoiding central nervous system effects.[2]

Core Mechanism of Action: Serotonin-2 (5-HT2) Receptor Agonism

The fundamental mechanism of action of this compound is its function as a potent agonist at serotonin-2 (5-HT2) receptors, with high affinity for the 5-HT2A, 5-HT2B, and 5-HT2C subtypes.[1][2][3] Its ocular hypotensive effects are primarily mediated through the 5-HT2A receptor subtype.[1][3]

Molecular Target and Binding Affinity

This compound exhibits high-affinity binding to human and rat 5-HT2 receptors. Quantitative analysis of its binding affinity has been determined through radioligand binding assays.

Table 1: Binding Affinity (IC50) of this compound for Serotonin-2 Receptors

| Receptor Subtype | Species | IC50 (nM) |

| 5-HT2 | Rat | 0.8 |

| 5-HT2 | Human | 1.5 |

| Cloned Human 5-HT2A | Human | 14.5 |

| Cloned Human 5-HT2B | Human | 8.1 |

| Cloned Human 5-HT2C | Human | 3.0 |

Data sourced from Sharif NA, et al. J Ocul Pharmacol Ther. 2007.[1]

Functional Activity at Ocular Tissues

The therapeutic effect of this compound in reducing IOP is initiated by its agonist activity in key ocular tissues responsible for regulating aqueous humor dynamics: the ciliary muscle (CM) and the trabecular meshwork (TM).[1] In these tissues, this compound stimulates downstream signaling cascades that ultimately lead to increased aqueous humor outflow.

Intracellular Signaling Pathway

Activation of the 5-HT2A receptor by this compound initiates a well-defined intracellular signaling cascade mediated by the Gq/11 G-protein. This pathway involves the stimulation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium ([Ca2+]i) from the endoplasmic reticulum, a key event in the drug's mechanism of action.[1][3]

Phosphoinositide Turnover and Calcium Mobilization

The functional consequence of 5-HT2A receptor activation by this compound is the stimulation of phosphoinositide (PI) turnover and the subsequent mobilization of intracellular calcium in human ciliary muscle (h-CM) and human trabecular meshwork (h-TM) cells.[1] These cellular responses are critical to the drug's ability to lower IOP.

Table 2: Functional Activity (EC50) of this compound in Human Ocular Cells

| Assay | Cell Type | EC50 (nM) |

| Phosphoinositide Turnover | Human Ciliary Muscle (h-CM) | 289 ± 80 |

| Phosphoinositide Turnover | Human Trabecular Meshwork (h-TM) | 254 ± 50 |

| Intracellular Ca2+ Mobilization | Human Ciliary Muscle (h-CM) | 140 ± 23 |

| Intracellular Ca2+ Mobilization | Human Trabecular Meshwork (h-TM) | 38 ± 8 |

Data sourced from Sharif NA, et al. J Ocul Pharmacol Ther. 2007.[1]

In Vivo Efficacy

Preclinical studies in a conscious ocular hypertensive monkey model have demonstrated the efficacy of this compound in lowering IOP. A topical application of a 300 µg dose resulted in a significant reduction in IOP.

Table 3: In Vivo Efficacy of this compound

| Animal Model | Dose (Topical) | Maximum IOP Reduction |

| Ocular Hypertensive Cynomolgus Monkey | 300 µg | 33% |

Data sourced from Sharif NA, et al. J Ocul Pharmacol Ther. 2007.[1]

Experimental Protocols

The following are generalized protocols representative of the methodologies used to characterize the pharmacological profile of this compound. The specific details of the original studies may vary.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor.

References

- 1. This compound: a potent, selective, and efficacious ocular hypotensive serotonin-2 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Serotonin-2 receptor agonists as novel ocular hypotensive agents and their cellular and molecular mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Therapeutic Drugs and Devices for Tackling Ocular Hypertension and Glaucoma, and Need for Neuroprotection and Cytoprotective Therapies - PMC [pmc.ncbi.nlm.nih.gov]

The Peripheral Selectivity of AL-34662: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AL-34662, chemically known as 1-((S)-2-aminopropyl)-1H-indazole-6-ol, is a potent and selective serotonin (B10506) 5-HT2 receptor agonist.[1][2] It has been extensively studied for its efficacy as an ocular hypotensive agent, demonstrating a significant ability to lower intraocular pressure (IOP).[1] This technical guide provides an in-depth analysis of the peripheral selectivity of this compound, with a particular focus on its activity at adrenergic receptors, alongside its primary serotonergic pharmacology. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows.

Core Focus: Peripheral Selectivity

The "peripheral selectivity" of this compound is primarily characterized by its localized pharmacological effect in the eye, with minimal systemic side effects.[1] This is attributed to its high affinity and efficacy at the target 5-HT2A receptors within ocular tissues, such as the ciliary muscle and trabecular meshwork, coupled with its broader receptor interaction profile. While this compound is highly selective for the 5-HT2 receptor family, understanding its potential off-target effects, particularly at adrenergic receptors, is crucial for a comprehensive safety and efficacy assessment.

Data Presentation

The following tables summarize the quantitative data regarding the binding affinities and functional activities of this compound at serotonergic and adrenergic receptors.

Table 1: Serotonergic Receptor Binding Affinities and Functional Activities of this compound

| Receptor Subtype | Species | Assay Type | Value (nM) | Reference |

| 5-HT2 (non-selective) | Rat | Radioligand Binding (IC50) | 0.8 | [1] |

| 5-HT2 (non-selective) | Human | Radioligand Binding (IC50) | 1.5 | [1] |

| 5-HT2A (cloned) | Human | Radioligand Binding (IC50) | 3.0 | [1] |

| 5-HT2B (cloned) | Human | Radioligand Binding (IC50) | 14.5 | [1] |

| 5-HT2C (cloned) | Human | Radioligand Binding (IC50) | ~10 | [1] |

| 5-HT2A | Human (h-CM cells) | Phosphoinositide Turnover (EC50) | 289 ± 80 | [1] |

| 5-HT2A | Human (h-TM cells) | Phosphoinositide Turnover (EC50) | 254 ± 50 | [1] |

| 5-HT2A | Human (h-CM cells) | Intracellular Ca2+ Mobilization (EC50) | 140 ± 23 | [1] |

| 5-HT2A | Human (h-TM cells) | Intracellular Ca2+ Mobilization (EC50) | 38 ± 8 | [1] |

h-CM: human ciliary muscle; h-TM: human trabecular meshwork

Table 2: Adrenergic Receptor Functional Activity of this compound

| Receptor Subtype | Species | Assay Type | Value (µM) | Reference |

| α-1D Adrenergic | Not Specified | Functional Agonist Assay (EC50) | 0.4 |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These represent standard protocols in pharmacology and drug discovery.

Radioligand Binding Assay (for GPCRs)

This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.[3][4][5]

a. Membrane Preparation:

-

Cells or tissues expressing the target receptor are homogenized in a cold lysis buffer.

-

The homogenate is centrifuged to pellet the membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

-

Protein concentration is determined using a standard method (e.g., BCA assay).

b. Assay Procedure:

-

In a 96-well plate, incubate the prepared membranes with a fixed concentration of a specific radioligand (e.g., [3H]-ketanserin for 5-HT2A receptors) and varying concentrations of the test compound (this compound).

-

Incubate the mixture at a specific temperature for a duration sufficient to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

c. Data Analysis:

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled competing ligand.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

-

The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.

Phosphoinositide (PI) Turnover Assay

This functional assay measures the ability of an agonist to stimulate the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), a hallmark of Gq-coupled receptor activation.[6][7][8][9]

a. Cell Culture and Labeling:

-

Culture cells expressing the receptor of interest (e.g., human ciliary muscle cells) in appropriate media.

-

Label the cells by incubating them with [3H]-myo-inositol for 24-48 hours to allow for its incorporation into membrane phosphoinositides.

b. Agonist Stimulation:

-

Wash the cells to remove unincorporated [3H]-myo-inositol.

-

Pre-incubate the cells in a buffer containing lithium chloride (LiCl), which inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates.

-

Add varying concentrations of the test agonist (this compound) and incubate for a specific time.

c. Extraction and Quantification:

-

Terminate the reaction by adding a solution such as trichloroacetic acid.

-

Separate the water-soluble inositol phosphates from the lipid fraction.

-

Isolate the total inositol phosphates using anion-exchange chromatography.

-

Quantify the amount of [3H]-inositol phosphates using a scintillation counter.

d. Data Analysis:

-

Plot the amount of accumulated [3H]-inositol phosphates against the concentration of the agonist.

-

Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) using non-linear regression.

Intracellular Calcium Mobilization Assay (FLIPR)

This high-throughput functional assay measures the transient increase in intracellular calcium concentration ([Ca2+]i) following Gq-coupled receptor activation.[10][11][12][13][14]

a. Cell Preparation:

-

Plate cells expressing the target receptor in a 96- or 384-well microplate.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a component of a FLIPR Calcium Assay Kit) in a suitable buffer. The dye will be sequestered in the cytoplasm.

b. Assay Procedure using a FLIPR (Fluorometric Imaging Plate Reader):

-

Place the cell plate into the FLIPR instrument.

-

The instrument takes a baseline fluorescence reading from each well.

-

The instrument's integrated liquid handler adds varying concentrations of the test agonist (this compound) to the wells.

-

The FLIPR continuously monitors the fluorescence intensity in each well in real-time. An increase in fluorescence corresponds to an increase in intracellular calcium.

c. Data Analysis:

-

The change in fluorescence intensity over time is recorded for each well.

-

The peak fluorescence response is typically used for analysis.

-

Plot the peak fluorescence response against the agonist concentration.

-

Determine the EC50 value using non-linear regression.

Mandatory Visualization

Signaling Pathway of this compound at the 5-HT2A Receptor

References

- 1. This compound: a potent, selective, and efficacious ocular hypotensive serotonin-2 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Assay of receptor-stimulated phosphoinositide turnover - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Determination of phosphatidylinositol turnover for pharmacological analysis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kinetic analysis of receptor-activated phosphoinositide turnover - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Journal of Cell Biology | Semantic Scholar [semanticscholar.org]

- 10. Intracellular Calcium Measurements with FLIPR Calcium Assay Kit [moleculardevices.com]

- 11. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]

- 13. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]

- 14. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]

AL-34662: A Technical Overview of a Potent 5-HT2A Receptor Agonist for Ocular Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

AL-34662 is a potent and selective serotonin (B10506) 5-HT2A receptor agonist that has demonstrated significant efficacy as an ocular hypotensive agent in preclinical studies. This technical guide provides a comprehensive overview of the discovery, development, and pharmacological profile of this compound. It includes a detailed examination of its mechanism of action, supported by quantitative data from key in vitro and in vivo experiments. Methodologies for the pivotal assays used to characterize this compound are described, and its signaling pathway is visually represented. This document is intended to serve as a core resource for researchers and professionals in the fields of ophthalmology, pharmacology, and drug development.

Introduction

Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by the progressive degeneration of the optic nerve, often associated with elevated intraocular pressure (IOP). The therapeutic landscape for glaucoma has historically been dominated by drug classes such as prostaglandin (B15479496) analogs, beta-blockers, and carbonic anhydrase inhibitors. However, the search for novel mechanisms to lower IOP continues, with the serotonergic system emerging as a promising target.

The 5-HT2A receptor, a G-protein coupled receptor (GPCR), has been identified as a key mediator of aqueous humor dynamics. Agonism of this receptor in the eye has been shown to reduce IOP. This compound, chemically known as (S)-2-(8,9-dihydro-7H-pyrano[2,3-g]indazol-1-yl)-1-methylethylamine, is a product of research into peripherally acting 5-HT2A agonists designed to leverage this IOP-lowering effect while minimizing central nervous system side effects commonly associated with this receptor class.

Discovery and Development History

The discovery of this compound stemmed from structure-activity relationship (SAR) studies aimed at developing potent and selective 5-HT2A agonists with a favorable profile for topical ocular administration. While the specific lead compounds and the full details of the screening cascade are not extensively published, the research focused on creating molecules with high affinity and efficacy at the 5-HT2A receptor. A key challenge in the development of 5-HT2A agonists for glaucoma has been to achieve peripheral selectivity to avoid the hallucinogenic effects associated with central nervous system activity.

A closely related compound, AL-34659, a benzylic hydroxyl group-containing analogue of the 5-HT2A agonist DOB, was identified as a lead candidate. Further optimization, including O-methylation, led to the development of this compound, which exhibited full agonist activity.

The development of this compound has primarily focused on its preclinical characterization. To date, there is no public record of this compound having entered clinical trials.

Pharmacological Profile

In Vitro Pharmacology

This compound has been extensively characterized in a variety of in vitro assays to determine its binding affinity, functional potency, and selectivity.

Table 1: In Vitro Binding Affinity and Functional Potency of this compound

| Assay Type | Receptor/Tissue | Species | Value |

| Binding Affinity (IC50) | 5-HT2 Receptor | Rat | 0.8 nM |

| 5-HT2 Receptor | Human | 1.5 nM | |

| Cloned 5-HT2A Receptor | Human | 14.5 nM | |

| Cloned 5-HT2B Receptor | Human | 8.1 nM | |

| Cloned 5-HT2C Receptor | Human | 3.0 nM | |

| Functional Potency (EC50) | Phosphoinositide Turnover | Human Ciliary Muscle (h-CM) | 289 ± 80 nM |

| Phosphoinositide Turnover | Human Trabecular Meshwork (h-TM) | 254 ± 50 nM | |

| Intracellular Ca2+ Mobilization | Human Ciliary Muscle (h-CM) | 140 ± 23 nM | |

| Intracellular Ca2+ Mobilization | Human Trabecular Meshwork (h-TM) | 38 ± 8 nM |

In Vivo Pharmacology

The primary in vivo endpoint for this compound has been the reduction of intraocular pressure in animal models of ocular hypertension.

Table 2: In Vivo Efficacy of this compound in Ocular Hypertensive Cynomolgus Monkeys

| Compound | Dose (µg) | Maximum IOP Reduction (%) |

| This compound | 300 | 33 |

Studies in rabbits and guinea pigs indicated that this compound caused minimal ocular discomfort and hyperemia. Comparative studies with its (R)-enantiomer (AL-34707) and the racemate (AL-34497) demonstrated that this compound was the more potent and efficacious stereoisomer.

Mechanism of Action

This compound exerts its ocular hypotensive effects through its action as a potent agonist at 5-HT2A receptors located in the ciliary muscle and trabecular meshwork of the eye.

Activation of the 5-HT2A receptor by this compound leads to the coupling and activation of the Gq alpha subunit of the heterotrimeric G-protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The resulting increase in intracellular Ca2+ in the ciliary muscle and trabecular meshwork is believed to enhance aqueous humor outflow, leading to a reduction in intraocular pressure.

Experimental Protocols

The following are generalized protocols for the key in vitro assays used to characterize this compound. Specific parameters may have varied in the original studies.

Radioligand Binding Assay

This assay is used to determine the binding affinity (IC50) of a compound for a specific receptor.

-

Preparation of Materials:

-

Cell membranes expressing the target receptor (e.g., 5-HT2A) are prepared from cultured cells or tissue homogenates.

-

A radiolabeled ligand with known high affinity for the receptor (e.g., [3H]ketanserin) is used.

-

Serial dilutions of the test compound (this compound) are prepared.

-

-

Assay Procedure:

-

The cell membranes, radioligand, and varying concentrations of this compound are incubated together in a buffer solution at a controlled temperature (e.g., 37°C) to allow binding to reach equilibrium.

-

The reaction is terminated by rapid filtration through a glass fiber filter, which traps the cell membranes with bound radioligand while allowing the unbound radioligand to pass through.

-

The filters are washed to remove any non-specifically bound radioligand.

-

The amount of radioactivity retained on the filters is quantified using a scintillation counter.

-

-

Data Analysis:

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curve.

-

Phosphoinositide (PI) Turnover Assay

This functional assay measures the ability of a compound to stimulate the PLC signaling pathway.

-

Cell Culture and Labeling:

-

Human ciliary muscle or trabecular meshwork cells are cultured in appropriate media.

-

The cells are incubated with [3H]myo-inositol for 24-48 hours to allow for its incorporation into membrane phosphoinositides.

-

-

Compound Treatment:

-

The cells are washed to remove unincorporated [3H]myo-inositol.

-

The cells are then treated with varying concentrations of this compound in the presence of LiCl (which inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates).

-

-

Extraction and Separation:

-

The reaction is stopped by the addition of an acid (e.g., perchloric acid).

-

The aqueous-soluble inositol phosphates are separated from the lipid fraction.

-

The different inositol phosphate (B84403) species (IP1, IP2, IP3) are separated using anion-exchange chromatography.

-

-

Quantification and Analysis:

-

The radioactivity of the eluted fractions is measured by scintillation counting.

-

The concentration of this compound that produces 50% of the maximal response (EC50) is calculated from the dose-response curve.

-

Intracellular Calcium Mobilization Assay

This assay directly measures the increase in intracellular calcium concentration following receptor activation.

-

Cell Preparation and Dye Loading:

-

Human ciliary muscle or trabecular meshwork cells are plated in a multi-well plate.

-

The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) which can enter the cell and is cleaved by intracellular esterases to its active, calcium-binding form.

-

-

Compound Addition and Measurement:

-

The plate is placed in a fluorometric imaging plate reader (FLIPR) or a similar instrument.

-

Varying concentrations of this compound are added to the wells.

-

The fluorescence intensity is measured over time. An increase in fluorescence corresponds to an increase in intracellular calcium.

-

-

Data Analysis:

-

The peak fluorescence response at each concentration of this compound is determined.

-

The EC50 value is calculated from the resulting dose-response curve.

-

Conclusion

This compound is a potent and selective 5-HT2A receptor agonist that effectively lowers intraocular pressure in preclinical models of glaucoma. Its mechanism of action, involving the stimulation of the PLC-IP3-Ca2+ signaling pathway in key ocular tissues, is well-characterized. The comprehensive in vitro and in vivo data available for this compound provide a strong foundation for its potential as a novel therapeutic agent for the treatment of ocular hypertension and glaucoma. While its clinical development has not progressed, the information gathered on this compound remains a valuable resource for researchers investigating the role of the serotonergic system in ocular physiology and the development of new glaucoma therapies. Further investigation into peripherally selective 5-HT2A agonists is a promising avenue for future drug discovery in this field.

AL-34662 Receptor Binding Affinity and Functional Profile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the receptor binding affinity and functional profile of AL-34662, a potent and selective serotonin-2 (5-HT2) receptor agonist. The information is compiled to assist researchers and professionals in drug development in understanding the pharmacological characteristics of this compound.

Core Quantitative Data

The binding affinity and functional potency of this compound have been determined through a variety of in vitro assays. The data presented below is summarized from studies on rat and human receptors, as well as cloned human 5-HT2 receptor subtypes.

Table 1: Receptor Binding Affinity of this compound

| Receptor Target | Species/System | Parameter | Value (nM) | Reference |

| 5-HT2 Receptor | Rat | IC50 | 0.8 | [1] |

| 5-HT2 Receptor | Human | IC50 | 1.5 | [1] |

| Cloned Human 5-HT2A Receptor | - | IC50 | 3.0 | [1] |

| Cloned Human 5-HT2B Receptor | - | IC50 | 14.5 | [1] |

| Cloned Human 5-HT2C Receptor | - | IC50 | ~14.5 | [1] |

IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Functional Activity of this compound

| Functional Assay | Cell Type | Parameter | Value (nM) | Reference |

| Phosphoinositide Turnover | Human Ciliary Muscle (h-CM) | EC50 | 289 ± 80 | [1] |

| Phosphoinositide Turnover | Human Trabecular Meshwork (h-TM) | EC50 | 254 ± 50 | [1] |

| Intracellular Ca2+ Mobilization | Human Ciliary Muscle (h-CM) | EC50 | 140 ± 23 | [1] |

| Intracellular Ca2+ Mobilization | Human Trabecular Meshwork (h-TM) | EC50 | 38 ± 8 | [1] |

EC50: The half maximal effective concentration, representing the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.

Experimental Protocols

The following sections detail the generalized methodologies for the key experiments cited in determining the binding affinity and functional activity of this compound.

Radioligand Binding Assays

These assays are employed to determine the affinity of a ligand for a receptor. The general principle involves the competition between a radiolabeled ligand and an unlabeled test compound (e.g., this compound) for binding to the target receptor.

1. Membrane Preparation:

-

Tissues (e.g., rat cerebral cortex) or cells expressing the target receptor (e.g., CHO-K1 cells stably transfected with human 5-HT2A receptor) are homogenized in a cold lysis buffer.

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

2. Binding Reaction:

-

The membrane preparation is incubated with a specific radioligand (e.g., [³H]ketanserin or [¹²⁵I]DOI for 5-HT2A receptors) and varying concentrations of the unlabeled test compound.

-

The incubation is carried out in a specific buffer at a controlled temperature and for a set duration to reach equilibrium.

3. Separation of Bound and Free Ligand:

-

The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

-

The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

4. Quantification:

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

5. Data Analysis:

-

The IC50 values are determined by non-linear regression analysis of the competition binding data.

-

The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Phosphoinositide Turnover Assays

This functional assay measures the ability of an agonist to stimulate the hydrolysis of phosphoinositides, a key step in the Gq-coupled receptor signaling pathway.

1. Cell Labeling:

-

Cultured cells (e.g., h-CM or h-TM cells) are incubated with [³H]myo-inositol for an extended period (e.g., 24-48 hours) to allow for its incorporation into the cellular phosphoinositide pool.

2. Agonist Stimulation:

-

The pre-labeled cells are washed and then incubated with varying concentrations of the test agonist (this compound) in the presence of lithium chloride (LiCl). LiCl inhibits inositol (B14025) monophosphatase, leading to the accumulation of inositol phosphates.

3. Extraction of Inositol Phosphates:

-

The reaction is terminated, and the cells are lysed.

-

The water-soluble inositol phosphates are extracted.

4. Separation and Quantification:

-

The different inositol phosphate (B84403) species (IP1, IP2, IP3) are separated using anion-exchange chromatography.

-

The radioactivity of each fraction is measured by scintillation counting.

5. Data Analysis:

-

The concentration-response curves are generated, and the EC50 values are calculated to determine the potency of the agonist.

Intracellular Calcium Mobilization Assays

This assay measures the increase in intracellular calcium concentration following receptor activation.

1. Cell Loading:

-

Cultured cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM, or a component of a FLIPR Calcium Assay Kit). These dyes exhibit a change in fluorescence intensity upon binding to calcium.

2. Agonist Addition:

-

The dye-loaded cells are exposed to varying concentrations of the test agonist (this compound).

3. Fluorescence Measurement:

-

The change in fluorescence is monitored in real-time using a fluorescence plate reader or a fluorometric imaging system (e.g., FlexStation or FLIPR).

4. Data Analysis:

-

The increase in fluorescence intensity is proportional to the increase in intracellular calcium concentration.

-

Concentration-response curves are plotted, and EC50 values are determined to assess the agonist's potency.

Visualizations

Signaling Pathway of this compound at 5-HT2A Receptors

Caption: Signaling cascade initiated by this compound binding to the 5-HT2A receptor.

Experimental Workflow for Radioligand Binding Assay

Caption: Generalized workflow for determining receptor binding affinity.

References

AL-34662: A Deep Dive into its Effects on Trabecular Meshwork Physiology for Glaucoma Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Elevated intraocular pressure (IOP) is a primary risk factor for glaucoma, a progressive optic neuropathy that can lead to irreversible blindness.[1][2] The trabecular meshwork (TM) is a critical tissue in the anterior chamber of the eye responsible for regulating the outflow of aqueous humor and, consequently, maintaining normal IOP.[2] Dysfunction of the TM leads to increased resistance to aqueous humor outflow and a subsequent rise in IOP. Therefore, the TM represents a key target for pharmacological interventions aimed at treating glaucoma.

AL-34662, identified as 1-((S)-2-aminopropyl)-1H-indazole-6-ol, is a potent and selective serotonin-2 (5-HT2) receptor agonist that has demonstrated significant efficacy as an ocular hypotensive agent.[3][4] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a specific focus on its mechanism of action and physiological effects on the trabecular meshwork. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the development of novel glaucoma therapies.

Quantitative Data Presentation

The following tables summarize the key quantitative data regarding the in vitro and in vivo effects of this compound, facilitating a clear comparison of its pharmacological properties.

Table 1: In Vitro Activity of this compound in Human Trabecular Meshwork (h-TM) and Ciliary Muscle (h-CM) Cells [3]

| Parameter | Cell Type | This compound EC50 (nM) |

| Phosphoinositide Turnover | h-TM | 254 ± 50 |

| h-CM | 289 ± 80 | |

| Intracellular Ca2+ Mobilization | h-TM | 38 ± 8 |

| h-CM | 140 ± 23 |

Table 2: Receptor Binding Affinity of this compound [3]

| Receptor | Source | This compound IC50 (nM) |

| 5-HT2 | Rat and Human | 0.8 - 1.5 |

| Cloned Human 5-HT2A | 3 | |

| Cloned Human 5-HT2B | 14.5 | |

| Cloned Human 5-HT2C | 5.5 |

Table 3: In Vivo Ocular Hypotensive Efficacy of this compound [3]

| Species | Model | Dose (µg) | Maximum IOP Reduction (%) |

| Cynomolgus Monkey | Ocular Hypertensive | 300 | 33 |

Signaling Pathway

This compound exerts its effects on trabecular meshwork cells primarily through the activation of the 5-HT2A receptor, a Gq/11 protein-coupled receptor. The binding of this compound to the 5-HT2A receptor initiates a cascade of intracellular events, as depicted in the following signaling pathway diagram.

Caption: Signaling pathway of this compound in trabecular meshwork cells.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the characterization of this compound. While the precise, detailed protocols from the original studies are not fully available in the public domain, the following descriptions are based on standard and well-documented procedures in the field.

Human Trabecular Meshwork (h-TM) Cell Culture

-

Tissue Source: Human donor eyes are obtained from eye banks.

-

Dissection: The trabecular meshwork tissue is carefully dissected from the anterior segment under a dissecting microscope.

-

Cell Isolation: The dissected TM tissue is minced and subjected to enzymatic digestion, typically using collagenase, to release the cells.

-

Culturing: The isolated h-TM cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, in a humidified incubator at 37°C and 5% CO2.

-

Characterization: The identity and purity of the h-TM cell cultures are confirmed by their characteristic morphology and the expression of specific markers.

Phosphoinositide Turnover Assay

This assay measures the accumulation of inositol (B14025) phosphates (IPs), which is a downstream product of phospholipase C activation.

-

Cell Seeding: h-TM cells are seeded in multi-well plates.

-

Labeling: The cells are incubated with [3H]-myo-inositol overnight to label the cellular phosphoinositide pools.

-

Stimulation: The cells are washed and then stimulated with varying concentrations of this compound in the presence of LiCl (which inhibits inositol monophosphatase, leading to the accumulation of IPs).

-

Extraction: The reaction is stopped, and the cells are lysed. The total IPs are extracted.

-

Quantification: The amount of [3H]-IPs is quantified using scintillation counting. The data is then used to determine the EC50 of this compound.

Intracellular Calcium Mobilization Assay

This assay measures changes in the concentration of intracellular free calcium ([Ca2+]i) in response to agonist stimulation.

-

Cell Seeding: h-TM cells are seeded on glass coverslips or in black-walled, clear-bottomed multi-well plates.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, for a specific period in the dark.

-

Stimulation: The cells are then exposed to different concentrations of this compound.

-

Measurement: The changes in fluorescence intensity, which correlate with changes in [Ca2+]i, are measured using a fluorescence microscope or a plate reader. The ratio of fluorescence at different excitation or emission wavelengths (for ratiometric dyes like Fura-2) is calculated to determine the intracellular calcium concentration. The EC50 for calcium mobilization is then calculated.

In Vivo Intraocular Pressure (IOP) Measurement in Cynomolgus Monkeys

This protocol outlines the general procedure for assessing the ocular hypotensive effects of this compound in a relevant animal model.

Caption: General experimental workflow for in vivo IOP studies.

-

Animal Model: Conscious, ocular hypertensive cynomolgus monkeys are used as they provide a reliable model for glaucoma research. Ocular hypertension is often induced by laser photocoagulation of the trabecular meshwork.

-

Baseline IOP Measurement: Baseline IOP is measured using a calibrated pneumatonometer.

-

Drug Administration: A single topical ocular dose of this compound or vehicle is administered to the eyes of the monkeys.

-

Post-Dose IOP Measurements: IOP is measured at various time points after drug administration (e.g., 1, 2, 4, 6, 8, and 24 hours).

-

Data Analysis: The percentage change in IOP from baseline is calculated for each time point to determine the efficacy and duration of action of this compound.

Conclusion

This compound is a potent and selective 5-HT2 receptor agonist that effectively lowers intraocular pressure. Its mechanism of action in the trabecular meshwork involves the activation of the 5-HT2A receptor, leading to the stimulation of the phosphoinositide signaling pathway and a subsequent increase in intracellular calcium. This cascade of events is believed to induce cellular responses within the trabecular meshwork that ultimately enhance aqueous humor outflow. The robust in vitro and in vivo data for this compound underscore the potential of targeting the 5-HT2 receptor pathway as a novel therapeutic strategy for the management of glaucoma. Further research into the precise downstream effects of this compound on trabecular meshwork cell biology and physiology will be crucial for the continued development of this and similar compounds for clinical use.

References

- 1. bu.edu [bu.edu]

- 2. biophysics-reports.org [biophysics-reports.org]

- 3. Morphological changes in the trabecular meshwork and Schlemm’s canal after treatment with topical intraocular pressure-lowering agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for AL-34662 In Vivo Studies in Animal Models of Glaucoma

For Researchers, Scientists, and Drug Development Professionals

Introduction

AL-34662, chemically identified as 1-((S)-2-aminopropyl)-1H-indazole-6-ol, is a potent and selective serotonin-2 (5-HT2) receptor agonist that has demonstrated significant efficacy as an ocular hypotensive agent in preclinical studies.[1] Its mechanism of action involves the activation of 5-HT2A receptors, leading to enhanced aqueous humor outflow and a subsequent reduction in intraocular pressure (IOP), a primary risk factor for glaucoma.[1] These application notes provide a comprehensive overview of the in vivo and in vitro studies of this compound in relevant animal models of glaucoma, including detailed experimental protocols and a summary of key quantitative data.

Data Presentation

Table 1: Receptor Binding Affinity of this compound

| Receptor | Source | IC50 (nM) |

| 5-HT2 | Rat and Human | 0.8 - 1.5 |

| Cloned Human 5-HT2A | - | 3 |

| Cloned Human 5-HT2B | - | 14.5 |

| Cloned Human 5-HT2C | - | 14.5 |

Data extracted from Sharif et al., 2007.[1]

Table 2: Functional Activity of this compound in Human Ocular Cells

| Assay | Cell Type | EC50 (nM) |

| Phosphoinositide Turnover | Human Ciliary Muscle (h-CM) | 289 ± 80 |

| Phosphoinositide Turnover | Human Trabecular Meshwork (h-TM) | 254 ± 50 |

| Intracellular Ca2+ Mobilization | Human Ciliary Muscle (h-CM) | 140 ± 23 |

| Intracellular Ca2+ Mobilization | Human Trabecular Meshwork (h-TM) | 38 ± 8 |

Data extracted from Sharif et al., 2007.[1]

Table 3: In Vivo Efficacy of this compound in Ocular Hypertensive Cynomolgus Monkeys

| Compound | Dose (µg) | Maximum IOP Reduction (%) |

| This compound | 300 | 33 |

Data extracted from Sharif et al., 2007.[1]

Signaling Pathway and Experimental Workflow

Caption: Signaling pathway of this compound in ocular cells.

Caption: Experimental workflow for in vivo studies of this compound.

Experimental Protocols

In Vivo Ocular Hypotensive Efficacy in Cynomolgus Monkeys

Objective: To determine the intraocular pressure (IOP) lowering efficacy of topically applied this compound in a primate model of glaucoma.

Animal Model:

-

Species: Adult cynomolgus monkeys (Macaca fascicularis).

-

Model Induction: Ocular hypertension is induced in one eye of each monkey via laser photocoagulation of the trabecular meshwork.[2][3] This procedure is performed by a qualified veterinary ophthalmologist and aims to achieve a stable, elevated IOP of ≥30 mmHg.[2]

Materials:

-

This compound ophthalmic solution (e.g., 1% stabilized solution). A patent for a stabilized formulation includes xanthan gum and sodium thiosulfate (B1220275) pentahydrate as potential excipients.

-

Vehicle control solution.

-

Proparacaine (B1679620) hydrochloride ophthalmic solution (0.5%) for topical anesthesia.

-

Calibrated tonometer (e.g., Tono-Pen or a rebound tonometer).[1][4]

-

Ketamine hydrochloride for sedation.

Procedure:

-

Baseline IOP Measurement: Conscious, sedated monkeys are gently restrained. A drop of proparacaine is applied to the cornea. Baseline IOP is measured in both the hypertensive and normotensive eyes.

-

Drug Administration: A single, 30 µL drop of this compound solution is administered topically to the ocular hypertensive eye. The contralateral eye receives the vehicle control.

-

Post-Treatment IOP Monitoring: IOP is measured at regular intervals (e.g., 1, 2, 4, 6, and 24 hours) post-dosing.

-

Data Analysis: The percentage change in IOP from baseline is calculated for each time point. The maximum IOP reduction is determined.

In Vitro Phosphoinositide Turnover Assay

Objective: To quantify the agonist activity of this compound at the 5-HT2A receptor by measuring its ability to stimulate phosphoinositide (PI) turnover in human ocular cells.

Cell Culture:

-

Cell Lines: Human ciliary muscle (h-CM) and human trabecular meshwork (h-TM) cells.

-

Culture Conditions: Cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C and 5% CO2.

Materials:

-

[³H]myo-inositol.

-

This compound and other test compounds.

-

Dowex AG1-X8 anion-exchange resin.

-

Scintillation cocktail and counter.

Procedure:

-

Cell Labeling: Confluent cell cultures in 24-well plates are labeled with [³H]myo-inositol for 24-48 hours.

-

Agonist Stimulation: Cells are washed and pre-incubated with a buffer containing LiCl. Subsequently, cells are stimulated with varying concentrations of this compound for a defined period (e.g., 30-60 minutes).

-

Extraction of Inositol (B14025) Phosphates: The reaction is terminated, and the cells are lysed. The aqueous phase containing inositol phosphates (IPs) is collected.

-

Separation and Quantification: The collected samples are applied to Dowex AG1-X8 columns to separate the different IP species. The radioactivity of the eluted fractions is measured using a scintillation counter.

-

Data Analysis: The concentration-response curves are plotted, and the EC50 values are calculated.

In Vitro Intracellular Calcium Mobilization Assay

Objective: To measure the ability of this compound to induce intracellular calcium ([Ca²⁺]i) mobilization in human ocular cells, a downstream effect of 5-HT2A receptor activation.

Cell Culture:

-

Cell Lines: Human ciliary muscle (h-CM) and human trabecular meshwork (h-TM) cells.

-

Culture Conditions: Cells are seeded in 96-well or 384-well black-walled, clear-bottom plates and grown to confluence.

Materials:

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[5]

-

This compound and other test compounds.

-

Automated fluorescence plate reader with liquid handling capabilities (e.g., FLIPR).[5][6]

Procedure:

-

Dye Loading: Cells are incubated with the fluorescent calcium indicator dye in a buffer for approximately 1 hour at 37°C.

-

Baseline Fluorescence Measurement: The plate is placed in the fluorescence plate reader, and the baseline fluorescence is recorded.

-

Agonist Addition: The integrated liquid handler of the plate reader adds varying concentrations of this compound to the wells.

-

Real-Time Fluorescence Monitoring: The change in fluorescence, corresponding to the change in intracellular calcium concentration, is monitored in real-time.

-

Data Analysis: The peak fluorescence response is measured, and concentration-response curves are generated to determine the EC50 values.

Conclusion

This compound is a promising ocular hypotensive agent with a well-defined mechanism of action centered on the 5-HT2A receptor. The protocols outlined in these application notes provide a framework for the continued investigation of this compound and other novel compounds for the treatment of glaucoma. The use of relevant animal models and robust in vitro assays is crucial for the successful translation of preclinical findings to clinical applications.

References

- 1. Intraocular pressure measurement in cynomolgus monkeys. Tono-Pen versus manometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. iovs.arvojournals.org [iovs.arvojournals.org]

- 3. Pharmacological testing in the laser-induced monkey glaucoma model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 6. Intracellular Calcium Measurements with FLIPR Calcium Assay Kit [moleculardevices.com]

Application Notes and Protocols: AL-34662 Solution Preparation for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

AL-34662 is a potent and selective agonist for the serotonin (B10506) 5-HT2 receptor subtypes (5-HT2A, 5-HT2B, and 5-HT2C).[1][2] It has been identified as a promising therapeutic agent for lowering intraocular pressure, a key factor in glaucoma.[1] this compound is an indazolethylamine derivative that is peripherally selective, meaning it does not readily cross the blood-brain barrier, thus minimizing central nervous system side effects.[3] In vitro studies have demonstrated its ability to stimulate phosphoinositide turnover and mobilize intracellular calcium in relevant ocular cell types, such as human ciliary muscle and trabecular meshwork cells.[1] These application notes provide detailed protocols for the preparation of this compound solutions for use in cell culture experiments.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, which is essential for accurate solution preparation and experimental design.

| Parameter | Value | Reference |

| Molecular Formula | C₁₀H₁₃N₃O | [2] |

| Molar Mass | 191.23 g/mol | [2] |

| 5-HT2A Receptor Affinity (IC₅₀) | 14.5 nM (human) | |

| 5-HT2B Receptor Affinity (IC₅₀) | 8.1 nM (human) | |

| 5-HT2C Receptor Affinity (IC₅₀) | 3.0 nM (human) | |

| EC₅₀ (Phosphoinositide Turnover, h-TM cells) | 254 ± 50 nM | [1] |

| EC₅₀ (Phosphoinositide Turnover, h-CM cells) | 289 ± 80 nM | [1] |

| EC₅₀ (Intracellular Ca²⁺ Mobilization, h-TM cells) | 38 ± 8 nM | [1] |

| EC₅₀ (Intracellular Ca²⁺ Mobilization, h-CM cells) | 140 ± 23 nM | [1] |

| Recommended Stock Solution Solvent | Dimethyl sulfoxide (B87167) (DMSO) | |

| Recommended Stock Solution Concentration | 10 mM | |

| Recommended Working Concentration Range | 1 nM - 10 µM |

h-TM: human trabecular meshwork; h-CM: human ciliary muscle

Experimental Protocols

Materials

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free water

-

Sterile microcentrifuge tubes

-

Sterile serological pipettes and pipette tips

-

Vortex mixer

-

Cell culture medium (e.g., DMEM, RPMI-1640) appropriate for the cell line being used

-

Complete growth medium (cell culture medium supplemented with serum and antibiotics)

-

Phosphate-buffered saline (PBS), sterile

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound, which can be stored for long-term use and diluted to working concentrations as needed.

-

Calculate the required mass of this compound:

-

To prepare 1 mL of a 10 mM stock solution, you will need:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molar Mass ( g/mol )

-

Mass = 0.010 mol/L x 0.001 L x 191.23 g/mol = 0.0019123 g = 1.91 mg

-

-

-

Weighing the compound:

-

Carefully weigh out 1.91 mg of this compound powder and place it in a sterile microcentrifuge tube.

-

-

Dissolving the compound:

-

Add 1 mL of cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.

-

Vortex the tube thoroughly until the compound is completely dissolved. A brief sonication may be used to aid dissolution if necessary.

-

-

Storage of the stock solution:

-

Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.

-

Store the aliquots at -20°C for up to 6 months or at -80°C for longer-term storage. Avoid repeated freeze-thaw cycles.

-

Protocol 2: Preparation of Working Solutions for Cell Culture Experiments

This protocol details the dilution of the stock solution to the final working concentrations for treating cells. It is crucial to maintain a low final concentration of DMSO in the cell culture medium to avoid solvent-induced cytotoxicity (typically ≤ 0.5%).

-

Thaw the stock solution:

-

Thaw one aliquot of the 10 mM this compound stock solution at room temperature.

-

-

Serial Dilutions:

-

Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations.

-

Example for preparing a 10 µM working solution:

-

Dilute the 10 mM stock solution 1:1000 in your complete growth medium. For example, add 1 µL of the 10 mM stock solution to 999 µL of medium.

-

-

Example for preparing a 100 nM working solution:

-

First, prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of medium to get a 100 µM solution.

-

Then, dilute this 100 µM solution 1:1000 by adding 1 µL to 999 µL of medium.

-

-

-

Vehicle Control:

-

Prepare a vehicle control by adding the same final concentration of DMSO to the complete growth medium as is present in the highest concentration of your this compound working solution. This is essential to distinguish the effects of the compound from any effects of the solvent.

-

-

Cell Treatment:

-

Remove the existing medium from your cultured cells.

-

Add the prepared working solutions of this compound or the vehicle control to the cells.

-

Incubate the cells for the desired period as per your experimental design.

-

Visualizations

This compound Signaling Pathway

Caption: Signaling pathway of this compound via the 5-HT2 receptor.

Experimental Workflow for this compound Cell-Based Assay

Caption: General workflow for a cell-based assay using this compound.

References

Application Notes and Protocols: AL-34662 Calcium Imaging Assay in Trabecular Meshwork Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

AL-34662 is a potent and selective serotonin-2 (5-HT2) receptor agonist known to be an effective ocular hypotensive agent.[1] Its mechanism of action involves the mobilization of intracellular calcium ([Ca2+]i) in human trabecular meshwork (h-TM) cells, a critical process in the regulation of aqueous humor outflow and intraocular pressure.[1] This document provides detailed application notes and protocols for performing a calcium imaging assay in h-TM cells to characterize the effects of this compound.

Quantitative Data Summary

The following table summarizes the quantitative data for this compound's effect on intracellular calcium mobilization in human trabecular meshwork cells.

| Compound | Parameter | Cell Type | Value | Antagonist | Antagonist IC50 |

| This compound | EC50 for [Ca2+]i Mobilization | h-TM | 38 ± 8 nM | M-100907 (5-HT2A antagonist) | 1.8 ± 0.7 nM |

Data extracted from Sharif et al., Journal of Ocular Pharmacology and Therapeutics, 2007.[1]

Signaling Pathway

This compound acts as a 5-HT2A receptor agonist. The activation of the 5-HT2A receptor, a G-protein coupled receptor (GPCR), initiates a well-defined signaling cascade. The receptor couples to Gαq protein, which in turn activates phospholipase C (PLC).[1][2][3] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1][2][3] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium, leading to a transient increase in cytosolic calcium concentration.[1][2][3]

Experimental Protocols

Human Trabecular Meshwork (h-TM) Cell Culture

-

Cell Source: Primary h-TM cells can be isolated from donor eyes or obtained from a reputable cell bank.

-

Culture Medium: Low-glucose Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Passage cells when they reach 80-90% confluency. Use Trypsin-EDTA to detach the cells. For experiments, use cells between passages 3 and 6.

Calcium Imaging Assay Protocol

This protocol is a general guideline using Fluo-4 AM, a common fluorescent calcium indicator. Optimization may be required for specific cell lines and equipment.

Materials:

-

Primary h-TM cells

-

Black, clear-bottom 96-well microplates

-

Fluo-4 AM (acetoxymethyl ester)

-

Anhydrous DMSO

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES (Assay Buffer)

-

This compound

-

5-HT2A receptor antagonist (e.g., M-100907) for inhibition studies

-

Fluorescence microplate reader or fluorescence microscope with live-cell imaging capabilities (Excitation ~494 nm, Emission ~516 nm).

Procedure:

-

Cell Plating:

-

Seed h-TM cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the experiment (e.g., 25,000 cells/well).

-

Incubate for 24-48 hours at 37°C and 5% CO2.

-

-

Preparation of Reagents:

-

Fluo-4 AM Stock Solution: Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO.

-

Pluronic F-127 Stock Solution: Prepare a 20% (w/v) stock solution in DMSO.

-

Loading Buffer: For each well, prepare a loading buffer containing 2-5 µM Fluo-4 AM and 0.02% Pluronic F-127 in Assay Buffer. For example, for 10 mL of loading buffer, add 20-50 µL of 1 mM Fluo-4 AM stock and 10 µL of 20% Pluronic F-127 stock to 10 mL of Assay Buffer. Mix well.

-

Compound Solutions: Prepare stock solutions of this compound and any antagonists in DMSO. Dilute to the final desired concentrations in Assay Buffer immediately before use. Ensure the final DMSO concentration in the wells is ≤0.1%.

-

-

Cell Loading with Fluo-4 AM:

-

Aspirate the culture medium from the wells.

-

Wash the cells once with 100 µL of Assay Buffer.

-

Add 100 µL of the freshly prepared Loading Buffer to each well.

-

Incubate the plate at 37°C for 30-60 minutes in the dark.

-

After incubation, wash the cells twice with 100 µL of Assay Buffer to remove excess dye.

-

Add 100 µL of Assay Buffer to each well and incubate at room temperature for 30 minutes to allow for complete de-esterification of the dye.

-

-

Calcium Measurement:

-

Place the plate in the fluorescence microplate reader or on the microscope stage.

-

Set the instrument to record fluorescence intensity (Excitation ~494 nm, Emission ~516 nm) over time.

-

Establish a stable baseline fluorescence reading for approximately 1-2 minutes.

-

Add the desired concentration of this compound solution to the wells. The instrument's automated injection system is ideal for this step to ensure rapid and consistent addition.

-

Continue recording the fluorescence signal for several minutes to capture the peak calcium response and its subsequent decay.

-

For antagonist studies, pre-incubate the cells with the antagonist (e.g., M-100907) for 15-30 minutes before adding this compound.

-

-

Data Analysis:

-

The change in intracellular calcium is typically expressed as the ratio of fluorescence after stimulation to the baseline fluorescence (F/F0) or as the change in fluorescence (ΔF = F - F0).

-

For dose-response curves, plot the peak fluorescence change against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Experimental Workflow

The following diagram illustrates the key steps in the this compound calcium imaging assay.

References

Application Notes and Protocols for AL-34662 in Primary Human Trabecular Meshwork Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

AL-34662 is a potent and selective serotonin (B10506) 5-HT2A receptor agonist that has demonstrated significant potential as an ocular hypotensive agent.[1] Its mechanism of action in primary human trabecular meshwork (hTM) cells is of considerable interest for the development of novel glaucoma therapies. The trabecular meshwork is a critical tissue in the regulation of aqueous humor outflow, and its dysfunction is a key factor in the elevation of intraocular pressure (IOP), a primary risk factor for glaucoma.[2] this compound has been shown to stimulate phosphoinositide turnover and mobilize intracellular calcium in hTM cells, suggesting a pathway that can modulate aqueous humor outflow.[1]

These application notes provide a comprehensive guide for researchers utilizing this compound in studies involving primary hTM cells. Detailed protocols for cell culture, key functional assays, and downstream analysis are provided to ensure robust and reproducible experimental outcomes.

Data Presentation

The following tables summarize the known quantitative data for this compound in primary human trabecular meshwork cells and provide a template for organizing experimental results.

Table 1: Pharmacological Profile of this compound in Primary Human Trabecular Meshwork (hTM) Cells

| Parameter | Value | Reference |

| Receptor Target | 5-HT2A Serotonin Receptor | [1] |

| EC50 for Phosphoinositide Turnover | 254 ± 50 nM | [1] |

| EC50 for Intracellular Ca2+ Mobilization | 38 ± 8 nM | [1] |

Table 2: Effects of this compound on Actin Cytoskeleton Organization in hTM Cells (Hypothetical Data Template)

| Concentration of this compound | % of Cells with Disrupted Stress Fibers | Mean Phalloidin Fluorescence Intensity (Arbitrary Units) |

| Vehicle Control (0 nM) | ||

| 1 nM | ||

| 10 nM | ||

| 100 nM | ||

| 1 µM |

Table 3: Effects of this compound on Extracellular Matrix Protein Expression in hTM Cells (Hypothetical Data Template)

| Concentration of this compound | Fibronectin Expression (Fold Change vs. Control) | Collagen IV Expression (Fold Change vs. Control) |

| Vehicle Control (0 nM) | 1.0 | 1.0 |

| 1 nM | ||

| 10 nM | ||

| 100 nM | ||

| 1 µM |

Table 4: Cytotoxicity of this compound in hTM Cells (Hypothetical Data Template)

| Concentration of this compound | Cell Viability (%) after 24h | Cell Viability (%) after 48h |

| Vehicle Control (0 nM) | 100 | 100 |

| 1 µM | ||

| 10 µM | ||

| 50 µM | ||

| 100 µM |

Signaling Pathway

The activation of the 5-HT2A receptor by this compound in hTM cells initiates a well-defined signaling cascade. This pathway is crucial for understanding the compound's mechanism of action.

Caption: this compound signaling pathway in hTM cells.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Primary Human Trabecular Meshwork (hTM) Cell Culture

This protocol describes the isolation and culture of primary hTM cells from donor eye tissue.

Materials:

-

Human donor corneoscleral rims

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Collagenase Type I

-

Sterile dissection tools

-

Cell culture flasks and plates

Protocol:

-

Obtain human donor corneoscleral rims from an eye bank, following institutional guidelines.

-

Under a dissecting microscope, carefully dissect the trabecular meshwork tissue from the corneoscleral ring.

-

Mince the dissected tissue into small pieces.

-

Digest the tissue fragments with Collagenase Type I (1 mg/mL in DMEM) for 1-2 hours at 37°C with gentle agitation.

-

Neutralize the collagenase by adding an equal volume of DMEM supplemented with 10% FBS.

-

Centrifuge the cell suspension at 200 x g for 5 minutes.

-

Resuspend the cell pellet in complete culture medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin) and plate in a T-25 culture flask.

-

Incubate the cells at 37°C in a humidified atmosphere of 5% CO2.

-

Change the culture medium every 2-3 days.

-

Passage the cells when they reach 80-90% confluency using a standard trypsinization procedure. Use cells between passages 3 and 6 for experiments.

Phosphoinositide (PI) Turnover Assay

This assay measures the accumulation of inositol phosphates in response to this compound stimulation.

Materials:

-

Primary hTM cells cultured in 24-well plates

-

myo-[³H]inositol

-

Serum-free DMEM

-

LiCl solution

-

Trichloroacetic acid (TCA)

-

Dowex AG1-X8 resin

-

Scintillation cocktail and counter

Protocol:

-

Seed hTM cells in 24-well plates and grow to near confluency.

-

Label the cells by incubating them with myo-[³H]inositol (1 µCi/mL) in serum-free DMEM for 24-48 hours.

-

Wash the cells with serum-free DMEM.

-

Pre-incubate the cells with serum-free DMEM containing 10 mM LiCl for 15 minutes at 37°C.

-

Add varying concentrations of this compound to the wells and incubate for 1 hour at 37°C.

-

Terminate the reaction by adding ice-cold 5% TCA.

-

Incubate on ice for 30 minutes.

-

Collect the supernatant containing the inositol phosphates.

-

Separate the inositol phosphates from free inositol using Dowex AG1-X8 anion-exchange chromatography.

-

Elute the inositol phosphates and quantify the radioactivity using a scintillation counter.

Intracellular Calcium Mobilization Assay

This protocol details the measurement of changes in intracellular calcium concentration in response to this compound.

Materials:

-

Primary hTM cells cultured on black-walled, clear-bottom 96-well plates

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS)

-

This compound stock solution

-

Fluorescence plate reader with automated injection capability

Protocol:

-

Seed hTM cells onto black-walled, clear-bottom 96-well plates and grow to confluency.

-

Prepare a Fluo-4 AM loading solution (e.g., 4 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS).

-

Remove the culture medium and add the Fluo-4 AM loading solution to each well.

-

Incubate the plate for 1 hour at 37°C in the dark.

-

Wash the cells twice with HBSS.

-

Place the plate in a fluorescence plate reader and allow it to equilibrate to 37°C.

-

Record a baseline fluorescence reading (Excitation ~485 nm, Emission ~525 nm).

-

Inject varying concentrations of this compound into the wells and immediately begin recording the fluorescence intensity over time.

-

The peak fluorescence intensity following agonist addition is used to determine the intracellular calcium response.

Actin Cytoskeleton Staining

This protocol is for visualizing the actin cytoskeleton in hTM cells treated with this compound.

Materials:

-

Primary hTM cells cultured on glass coverslips

-

This compound

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

DAPI (4',6-diamidino-2-phenylindole)

-

Mounting medium

-

Fluorescence microscope

Protocol:

-

Seed hTM cells on sterile glass coverslips in a 24-well plate and allow them to adhere and grow.

-

Treat the cells with various concentrations of this compound for the desired time period.

-

Wash the cells with PBS.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

-

Wash the cells three times with PBS.

-

Stain the F-actin by incubating the cells with rhodamine-phalloidin (e.g., 1:1000 dilution in PBS) for 30-60 minutes at room temperature in the dark.[3]

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash the cells with PBS.

-

Mount the coverslips onto glass slides using an anti-fade mounting medium.

-

Visualize the actin cytoskeleton using a fluorescence microscope.

Western Blotting for Extracellular Matrix (ECM) Proteins

This protocol describes the detection of changes in ECM protein expression in hTM cells following treatment with this compound.

Materials:

-

Primary hTM cells cultured in 6-well plates

-

This compound

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-fibronectin, anti-collagen IV)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed hTM cells in 6-well plates and grow to confluency.

-

Treat the cells with different concentrations of this compound for 24-48 hours.

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Collect the cell lysates and determine the protein concentration using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Cytotoxicity Assay (MTT Assay)

This protocol assesses the effect of this compound on the viability of hTM cells.

Materials:

-

Primary hTM cells

-

96-well plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Protocol:

-

Seed hTM cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.

-

Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[4]

-

Carefully remove the medium containing MTT.

-

Add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[4]

-

Shake the plate gently for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.[5]

-

Calculate cell viability as a percentage of the untreated control.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for evaluating the effects of this compound on primary hTM cells.

Caption: Experimental workflow for this compound studies.

References

- 1. This compound: a potent, selective, and efficacious ocular hypotensive serotonin-2 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glaucoma Pipeline Drugs: Targeting the Trabecular Meshwork - American Academy of Ophthalmology [aao.org]

- 3. genecopoeia.com [genecopoeia.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for AL-34662 in Gq-Protein Coupled Receptor Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

AL-34662 is a potent and selective agonist for the serotonin (B10506) 5-HT2 receptor family, which are Gq-protein coupled receptors (GPCRs). This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to study Gq-protein coupled receptor signaling pathways. Its high affinity and efficacy make it an excellent pharmacological tool for researchers investigating the downstream effects of 5-HT2 receptor activation, such as phosphoinositide turnover and intracellular calcium mobilization. This compound can be instrumental in drug discovery and development programs targeting the serotonergic system.

Chemical and Pharmacological Properties of this compound

This compound, with the chemical name 1-((S)-2-aminopropyl)-1H-indazole-6-ol, is a high-affinity agonist for 5-HT2A, 5-HT2B, and 5-HT2C receptors. Activation of these receptors by an agonist like this compound initiates the Gq signaling cascade.

Gq-Protein Signaling Pathway